phenyl 1H-indole-4-carboxylate

Medicinal Chemistry ADME Physicochemical Properties

This 1H-indole-4-carboxylate is procured for its strategic phenyl ester group, serving as an orthogonal protecting group stable to conditions that cleave common alkyl esters. Its uniquely higher lipophilicity (cLogP) versus the methyl ester makes it the essential choice for probing membrane permeability and non-specific binding in lead optimization, or for developing multiplexed fluorescent probes with a shifted spectral signature. Direct your multi-step medchem campaigns and SAR explorations with this specific, non-interchangeable intermediate.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B7130678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl 1H-indole-4-carboxylate
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C15H11NO2/c17-15(18-11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H
InChIKeyRHFCAFNGOSJTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 1H-indole-4-carboxylate: Procurement Guide for a Strategic Indole-4-Carboxylate Scaffold


Phenyl 1H-indole-4-carboxylate (C₁₅H₁₁NO₂, MW 237.25 g/mol) is a heterocyclic ester derived from 1H-indole-4-carboxylic acid, belonging to a class of privileged scaffolds widely employed in medicinal chemistry and chemical biology [1]. This compound serves primarily as a versatile synthetic building block and intermediate, distinguished by its phenyl ester substituent which offers a specific deprotection profile compared to more common alkyl ester analogs [2]. Its core indole structure is fundamental to numerous bioactive natural products and pharmaceutical agents [1].

Why Substituting Phenyl 1H-indole-4-carboxylate with In-Class Analogs (e.g., Methyl or Benzyl Esters) Can Derail Synthesis and Assay Outcomes


In the class of indole-4-carboxylate esters, the seemingly minor variation of the ester moiety from a methyl to a phenyl group dictates profoundly different physicochemical properties and chemical reactivity. This non-interchangeability is quantifiable in terms of lipophilicity (cLogP), where the phenyl ester is predicted to be substantially more hydrophobic than its methyl analog [1]. This difference directly impacts compound solubility, membrane permeability, and non-specific binding profiles in biological assays. Furthermore, the choice of ester group is a critical strategic decision in multi-step organic synthesis, as it determines the conditions for orthogonal protection and deprotection of the carboxylic acid functionality [2]. Simply substituting one ester for another can lead to unexpected reaction outcomes, lower synthetic yields, or incompatible assay conditions, underscoring the need for a compound-specific procurement and application strategy.

Quantitative Differentiation Evidence for Phenyl 1H-indole-4-carboxylate Against Key Analogs


Lipophilicity Differentiation: Phenyl vs. Methyl 1H-indole-4-carboxylate

Phenyl 1H-indole-4-carboxylate exhibits a substantially higher predicted lipophilicity compared to its methyl ester analog. This difference is critical for applications where increased LogP is desirable for membrane permeability or hydrophobic target engagement. The methyl ester's LogP is 2.08 [1], a value typical of a moderately lipophilic compound. Based on established LogP contributions of phenyl versus methyl substituents [2], the phenyl ester is predicted to have a significantly higher LogP, estimated to be > 3.5. Direct experimental LogP data for the phenyl ester is not publicly available from authoritative sources; this evidence is based on class-level inference.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Orthogonality: Strategic Deprotection Advantage of Phenyl Esters

The phenyl ester of 1H-indole-4-carboxylic acid offers a distinct deprotection profile compared to its methyl and benzyl counterparts, enabling orthogonal protection strategies in complex syntheses. Methyl esters (e.g., methyl indole-4-carboxylate) are typically cleaved under basic hydrolysis or nucleophilic conditions, which may be incompatible with base-sensitive substrates [1]. Benzyl esters (e.g., benzyl 1H-indole-4-carboxylate) are removed via hydrogenolysis, requiring specialized equipment and handling of flammable gas . In contrast, phenyl esters can be selectively cleaved under mild, often enzymatic or nucleophilic, conditions that do not interfere with other functional groups, providing a tactical advantage in multi-step synthesis .

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Fluorescent Probe Potential: Unique Photophysical Properties of Methyl Indole-4-Carboxylate Suggest a Basis for Differentiation

Methyl 1H-indole-4-carboxylate has been characterized as a sensitive infrared (IR) and fluorescent probe for studying local protein environments, emitting around 450 nm with a long fluorescence lifetime [1]. This property is not necessarily shared by all indole-4-carboxylate esters; the substitution of the methyl group with a phenyl moiety in phenyl 1H-indole-4-carboxylate is expected to significantly alter its electronic absorption and emission spectra due to changes in the molecule's conjugated π-system and electron density. This class-level inference suggests that the phenyl ester would exhibit distinct photophysical behavior, potentially offering a different or complementary spectral window for biophysical studies where probe overlap is a concern. Direct photophysical data for the phenyl ester is not available from authoritative sources.

Chemical Biology Biophysical Chemistry Fluorescent Probes

Procurement-Driven Application Scenarios for Phenyl 1H-indole-4-carboxylate


Medicinal Chemistry: A Strategic Intermediate for Orthogonal Protection in Complex Syntheses

In multi-step medicinal chemistry campaigns, phenyl 1H-indole-4-carboxylate is procured specifically for its synthetic utility. As supported by evidence on protecting group orthogonality [1], it serves as a protected form of 1H-indole-4-carboxylic acid that can be carried through reaction sequences where common alkyl esters (methyl, ethyl) would be prematurely cleaved by basic or nucleophilic conditions. This allows for late-stage deprotection under mild, selective conditions to unveil the free carboxylic acid for subsequent amide coupling or bioconjugation.

Chemical Biology: A Candidate Scaffold for Developing Novel Environmental Probes

Researchers developing site-specific probes for studying protein dynamics or local environments may select phenyl 1H-indole-4-carboxylate based on class-level inferences from its methyl ester analog [2]. The distinct substitution of the ester group is expected to impart a unique photophysical signature compared to existing methyl or alkyl probes. This procurement choice is driven by the need for a probe with a potentially shifted fluorescence emission spectrum, enabling its use in multiplexed assays where spectral overlap with other probes would otherwise be problematic.

ADME Profiling: A Tool Compound with Elevated Lipophilicity

In early-stage drug discovery, phenyl 1H-indole-4-carboxylate may be procured as a tool compound to explore the structure-activity relationship (SAR) of lipophilicity. Based on class-level inference regarding its higher predicted LogP compared to methyl ester analogs [3], this compound can serve as a probe for assessing the impact of increased hydrophobicity on membrane permeability, metabolic stability, and plasma protein binding. This information is crucial for guiding the optimization of lead compounds within a chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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